molecular formula C20H32O4 B1233361 hepoxilin A3

hepoxilin A3

Cat. No.: B1233361
M. Wt: 336.5 g/mol
InChI Key: SGTUOBURCVMACZ-SEVPPISGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hepoxilin A3 (HxA3) is a hydroxyepoxide metabolite of arachidonic acid produced via the 12-lipoxygenase pathway . This biologically active, unstable eicosanoid functions as a potent lipid mediator in inflammatory processes, primarily through the regulation of intracellular calcium in human neutrophils . Its mechanism involves a pertussis toxin-sensitive pathway, initially mobilizing calcium from internal stores, followed by an influx of extracellular calcium, leading to neutrophil activation . A key and well-defined research application of this compound is its role as a potent chemoattractant. It is secreted by epithelial cells in response to pathogens and establishes a gradient that stimulates the transepithelial migration of neutrophils (PMNs) across mucosal barriers, a critical step in innate immune responses in the gut and lungs . Furthermore, HxA3 directly activates neutrophils, inducing NADPH oxidase-dependent and independent NETosis (Neutrophil Extracellular Trap formation) . This makes it a significant target for investigating inflammatory pathologies such as cystic fibrosis and inflammatory bowel disease, where excessive neutrophil activity contributes to tissue damage . Beyond inflammation, this compound has demonstrated other biological activities in research models. It stimulates glucose-dependent insulin secretion in pancreatic islets and induces the expression of heat shock protein (HSP72) in human neutrophils . Due to its inherent chemical instability, the native compound is often used for in vitro studies, while stable synthetic analogues (PBTs) have been developed for more complex in vivo research . This product is offered for research purposes to further explore these mechanisms and is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,9E)-8-hydroxy-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h6-7,9-10,15-19,21H,2-5,8,11-14H2,1H3,(H,22,23)/b9-7-,10-6-,16-15+/t17?,18-,19-/m0/s1

InChI Key

SGTUOBURCVMACZ-SEVPPISGSA-N

SMILES

CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O

Isomeric SMILES

CCCCC/C=C\C[C@H]1[C@@H](O1)/C=C/C(C/C=C\CCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O

Synonyms

8-EH-2
8-hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid
hepoxilin A
hepoxilin A3
hexophilin A3
HXA3 cpd

Origin of Product

United States

Preparation Methods

Hepoxilin A3 is synthesized from arachidonic acid through the action of 12-lipoxygenase, which converts arachidonic acid into 12-hydroperoxyeicosatetraenoic acid (12-HPETE). This intermediate undergoes an intramolecular rearrangement to form this compound. The reaction is facilitated by the presence of iron (Fe^3+) ions .

In industrial settings, the production of this compound involves the use of purified enzymes and controlled reaction conditions to ensure the stability of the compound, as it is known to be quite unstable and prone to rapid decomposition .

Chemical Reactions Analysis

Hepoxilin A3 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include epoxide hydrolase inhibitors and glutathione. The major products formed from these reactions are trioxilins and glutathione conjugates .

Scientific Research Applications

Biochemical Properties

Hepoxilin A3 is classified as a hydroxyepoxide and is produced by various tissues in response to inflammatory stimuli. It is synthesized through the 12-lipoxygenase pathway, which converts arachidonic acid into HXA3. This compound exhibits potent biological activities, primarily acting as a chemotactic agent for neutrophils.

Role in Neutrophil Chemotaxis

HXA3 has been identified as a crucial mediator in the recruitment of neutrophils to sites of infection and inflammation. Research indicates that HXA3 facilitates the transepithelial migration of neutrophils across lung epithelial barriers during bacterial infections, such as those caused by Pseudomonas aeruginosa .

Case Study: Neutrophil Migration in Lung Infections

  • Study Design : Transwell model experiments were conducted using human lung epithelial cells infected with P. aeruginosa.
  • Findings : The production of HXA3 was significantly increased in response to bacterial infection, correlating with enhanced neutrophil migration across epithelial barriers.
  • Implications : Pharmacological inhibition of HXA3 synthesis reduced neutrophil trans-epithelial migration, suggesting that HXA3 plays a vital role in mediating this process .

Induction of Neutrophil Extracellular Trap Formation

Recent studies have shown that HXA3 can induce NETosis, a process where neutrophils expel extracellular traps composed of DNA and antimicrobial proteins to capture pathogens. This process is particularly relevant in conditions like cystic fibrosis, where excessive neutrophilic activity contributes to lung damage .

Case Study: NETosis Induction by this compound

  • Study Design : Human neutrophils were treated with varying concentrations of HXA3.
  • Findings : HXA3 was found to induce NETosis in a dose-dependent manner, with lower doses activating NADPH oxidase-dependent pathways and higher doses utilizing NADPH oxidase-independent mechanisms.
  • : These findings suggest that HXA3 could be targeted for therapeutic interventions aimed at modulating neutrophil responses in chronic inflammatory diseases .

Therapeutic Potential

Given its role in inflammation and immune responses, HXA3 presents potential therapeutic applications:

  • Inflammatory Lung Diseases : Targeting HXA3 pathways may help manage conditions characterized by excessive neutrophilic inflammation, such as cystic fibrosis and chronic obstructive pulmonary disease (COPD) .
  • Infection Management : By modulating the recruitment and activation of neutrophils, HXA3 could be leveraged to enhance host defense mechanisms against bacterial infections .

Research Insights and Future Directions

Ongoing research continues to elucidate the mechanisms by which HXA3 influences immune responses. Understanding these pathways could lead to novel therapeutic strategies for treating inflammatory diseases.

Table 1: Summary of this compound Applications

Application AreaDescriptionReferences
Neutrophil ChemotaxisMediates migration of neutrophils across epithelial barriers during infections
Induction of NETosisPromotes formation of neutrophil extracellular traps to capture pathogens
Therapeutic TargetingPotential for treatment in inflammatory lung diseases and infection management

Q & A

Basic: What enzymatic pathways are involved in Hepoxilin A3 synthesis, and how can researchers validate these pathways experimentally?

This compound (HXA3) is synthesized via the 12-lipoxygenase (12-LOX) pathway, primarily mediated by Alox15 in rodents and ALOX12/15 in humans. To validate this pathway:

  • Methodology : Use genetic knockout models (e.g., Alox15⁻/⁻ mice) to observe HXA3 absence in inflammatory models .
  • Experimental Design : Combine lipidomics (LC-MS/MS) to detect HXA3 and siRNA-mediated gene silencing to confirm enzyme specificity. Include controls with exogenous arachidonic acid supplementation to rule out substrate limitations .

Basic: What are the standard methods for quantifying this compound in biological samples, and how can researchers ensure reproducibility?

HXA3 is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its low abundance and structural similarity to other eicosanoids.

  • Best Practices :
    • Sample Preparation : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., d8-HXA3) to correct for matrix effects .
    • Validation : Perform spike-and-recovery experiments in at least three biological replicates. Report limits of detection (LOD) and quantification (LOQ) .
  • Reproducibility : Adhere to NIH guidelines for preclinical research, including detailed metadata (e.g., animal strain, diet, time of sample collection) .

Basic: How should researchers conduct a literature review to identify gaps in this compound signaling mechanisms?

  • Strategy : Use databases like PubMed and Scopus with keywords: "this compound," "inflammatory mediators," "ion transport," and "diabetic complications." Filter for studies published in the last 10 years.
  • Gaps to Explore :
    • Conflicting reports on HXA3’s role in insulin secretion (pro- vs. anti-inflammatory effects in pancreatic β-cells) .
    • Limited data on HXA3 receptor identification beyond its interaction with TRPV1 channels .
  • Tools : Utilize citation-tracking tools (e.g., Connected Papers) to map foundational studies and emerging controversies .

Advanced: How can researchers resolve contradictions in this compound’s dual role in promoting and resolving inflammation?

Contradictions arise from context-dependent effects (e.g., tissue type, disease stage).

  • Experimental Approaches :
    • Temporal Analysis : Profile HXA3 levels at multiple time points in murine colitis models using LC-MS/MS and correlate with cytokine profiles .
    • Cell-Specific Knockouts : Use Cre-lox systems to delete Alox15 in epithelial vs. immune cells and assess HXA3’s localized effects .
  • Data Interpretation : Apply systems biology tools (e.g., weighted gene co-expression networks) to identify HXA3-associated inflammatory modules .

Advanced: What are the challenges in modeling this compound’s cross-species variability, and how can they be addressed?

HXA3’s effects differ between rodents and humans due to variations in 12-LOX isoform expression and receptor affinity.

  • Solutions :
    • Comparative Lipidomics : Analyze HXA3 levels and downstream targets in humanized mouse models (e.g., ALOX15 knock-in) .
    • In Vitro Models : Use primary human cells (e.g., neutrophils, β-cells) treated with pathogen-associated molecular patterns (PAMPs) to mimic disease states .
  • Validation : Cross-reference findings with clinical cohorts (e.g., diabetic patients with sepsis) to assess translational relevance .

Advanced: How should researchers design studies to investigate this compound’s role in diabetic complications while controlling for confounding metabolic factors?

  • Study Design :
    • Cohort Stratification : Group subjects by HbA1c levels, lipid profiles, and comorbidities (e.g., neuropathy, nephropathy).
    • Multivariate Analysis : Use partial least squares regression (PLSR) to isolate HXA3’s contribution from variables like hyperglycemia and dyslipidemia .
  • Controls : Include matched controls with equivalent metabolic parameters but no diabetic complications .

Advanced: What statistical methods are appropriate for analyzing dose-dependent effects of this compound in cellular migration assays?

  • Recommended Methods :
    • Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 values .
    • Time-Lapse Imaging : Quantify chemotaxis using automated tracking software (e.g., CellProfiler) and apply mixed-effects models to account for cell-to-cell variability .
  • Reporting : Include effect sizes, confidence intervals, and p-values adjusted for multiple comparisons (e.g., Benjamini-Hochberg correction) .

Advanced: How can researchers ensure the ethical use of animal models in studies exploring this compound’s neuroprotective effects?

  • Guidelines : Follow ARRIVE 2.0 standards for reporting in vivo experiments, including sample size justification, randomization, and blinding .
  • Alternatives : Use ex vivo brain slice cultures or induced pluripotent stem cell (iPSC)-derived neurons to reduce animal use .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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hepoxilin A3
Reactant of Route 2
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